4-methoxy-3-methyl-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
2445786-15-0 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Reaction with Dialkyl Carbonates
A widely cited method involves the cyclization of amino alcohols using dialkyl carbonates under basic conditions. For example, (4S)-3-methoxy-4-methyl-oxazolidin-2-one is synthesized by reacting 3-methoxy-4-methylamino-1-propanol with dimethyl carbonate in tetrahydrofuran (THF) using sodium methoxide as a base. The reaction proceeds via nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon, followed by intramolecular cyclization (Figure 1).
Reaction Conditions:
-
Solvent: THF or toluene
-
Base: Sodium methoxide (1.2 equiv)
-
Temperature: 50°C, 24 hours
Notably, the choice of base significantly impacts reaction efficiency. Strong bases such as sodium hydride or potassium tert-butoxide accelerate deprotonation but risk overalkylation. Moderately strong bases like sodium methoxide strike a balance between reactivity and selectivity.
Purification and Byproduct Analysis
Crude products often contain residual solvents or unreacted starting materials. Purification via flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >99% purity. Common byproducts include open-chain carbamates (3–7%), formed via competing nucleophilic pathways when moisture is present.
Continuous Flow Synthesis Using CO₂ as a Carbonyl Source
Catalytic Cyclocarbonylation of Epoxy Amines
Recent advances employ continuous flow reactors to synthesize oxazolidinones via CO₂ fixation. In this approach, 4-methoxy-3-methyl-1,2-epoxypropane reacts with CO₂ (10 bar) in the presence of a heterogeneous catalyst, such as polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The reaction mechanism involves CO₂ insertion into the epoxide ring, followed by amine-assisted cyclization (Figure 2).
Optimized Parameters:
Challenges in Flow Chemistry
Despite high efficiency, this method requires stringent drying of substrates to prevent hydrolysis to cyclic carbonates. Residual NaCl from catalyst preparation can also promote side reactions, necessitating post-synthesis washes with water/THF mixtures.
Comparative Analysis of Synthetic Methodologies
Yield and Scalability
-
Traditional Method: Yields 85–92% but scales linearly with reactor volume.
-
Flow Synthesis: Achieves 89–94% yield with superior throughput (2.5 g/h).
Structural Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-3-methyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents, particularly antibiotics.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to bacterial cell death.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogues of 4-methoxy-3-methyl-1,3-oxazolidin-2-one include:
Key Observations :
- Methyl groups at position 3 may sterically hinder reactions at the adjacent nitrogen, influencing reactivity in synthetic pathways .
- Pharmacological Relevance : Tedizolid’s fluorophenyl and hydroxymethyl groups confer potent PI3Kδ inhibition and antimicrobial activity, whereas simpler analogues like 3-methyl-1,3-oxazolidin-2-one lack such specificity .
Comparison :
- Nitro-substituted analogues require additional reduction steps, increasing synthetic complexity .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Tedizolid and linezolid derivatives demonstrate broad-spectrum activity due to fluorinated aryl groups and hydroxymethyl substituents . The target compound’s methoxy group may enhance membrane permeability but requires empirical validation.
- Electronic Properties: X-ray photoelectron spectroscopy (XPS) studies on 1,3-oxazolidin-2-one and cycloserine reveal distinct core-electron binding energies influenced by substituents (e.g., amino vs. methoxy groups) .
- Solubility and Stability : Lower molecular weight analogues (e.g., 3-methyl-1,3-oxazolidin-2-one, MW 101.1 g/mol) exhibit higher aqueous solubility compared to nitro- or aryl-substituted derivatives .
Critical Notes and Limitations
Data Gaps : Direct studies on this compound are scarce; properties are inferred from structural analogues.
Substituent Positionality : Reactivity and bioactivity depend on substituent positions (e.g., 4-methoxy vs. 5-phenyl groups in asymmetric catalysis) .
Synthetic Challenges : Microwave-assisted methods for N-methylation require optimization to improve yields .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methoxy-3-methyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted ethanolamines with carbonyl reagents. For example, condensation of 3-methoxy-3-methylamine derivatives with phosgene or triphosgene under controlled pH (neutral to slightly basic) can yield the oxazolidinone ring . Refluxing in aprotic solvents (e.g., THF or dichloromethane) with catalysts like triethylamine improves cyclization efficiency. Optimization involves adjusting stoichiometry, temperature (60–80°C), and reaction time (4–12 hours) to avoid side products like over-oxidized species .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC : Quantify purity (>95% threshold) using reverse-phase C18 columns with UV detection at 210–230 nm.
- NMR Spectroscopy : Confirm the methoxy (-OCH₃) and methyl (-CH₃) groups via ¹H NMR (δ 3.2–3.5 ppm for methoxy; δ 1.2–1.5 ppm for methyl) and ¹³C NMR (δ 50–55 ppm for oxazolidinone carbonyl) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₆H₁₁NO₃, theoretical m/z 145.07) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC. Oxazolidinones are generally stable in neutral conditions but hydrolyze under strongly acidic/basic conditions, forming ring-opened amines or carboxylic acids .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>150°C), while differential scanning calorimetry (DSC) identifies melting points (e.g., ~80–100°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. The carbonyl carbon (C2) is electrophilic, making it susceptible to nucleophilic attack by amines or thiols. Solvent effects (e.g., polar aprotic vs. protic) can be modeled via the conductor-like screening model (COSMO) to predict reaction pathways . Experimental validation involves kinetic studies with varying nucleophiles (e.g., benzylamine) in DMF or acetonitrile .
Q. What strategies resolve contradictions in reported biological activity data for oxazolidinone derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Antimicrobial Assays : Use CLSI/MIC guidelines with consistent inoculum sizes (1×10⁵ CFU/mL) and controls (e.g., linezolid).
- Cytotoxicity : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.
- Meta-Analysis : Cross-reference data from PubChem or ChEMBL, noting variances in stereochemistry (e.g., 3-methyl vs. 4-methyl substitution) .
Q. How does the methoxy group in this compound influence its pharmacokinetic properties?
- Methodological Answer : The methoxy group enhances lipophilicity (logP ~0.8–1.2), improving membrane permeability. Assess via:
- Caco-2 Assays : Measure apparent permeability (Papp) to predict intestinal absorption.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to track CYP450-mediated demethylation. LC-MS/MS quantifies metabolites like 3-methyl-1,3-oxazolidin-2-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
